3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
3-(4-Cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a 4-cyclohexanecarbonylpiperazine group at the 3-position. The cyclohexanecarbonyl group introduces lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler piperazine derivatives .
Properties
IUPAC Name |
cyclohexyl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(15-5-2-1-3-6-15)23-13-11-22(12-14-23)16-7-8-17(21-20-16)24-10-4-9-19-24/h4,7-10,15H,1-3,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQIWXJSWWFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. Key steps include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution Reactions: The pyrazolyl group is introduced via nucleophilic substitution reactions, often using pyrazole derivatives.
Coupling Reactions: The piperazinyl group is coupled with the cyclohexanecarbonyl moiety using amide bond formation techniques, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, the incorporation of piperazine and pyrazole groups has been linked to enhanced cytotoxicity against various cancer cell lines. Research demonstrated that similar compounds can induce apoptosis in cancer cells via the modulation of cell signaling pathways .
2. Neurological Disorders
Compounds with similar structures have shown promise in treating neurological disorders such as anxiety and depression. The piperazine ring is often associated with serotonin receptor modulation, which is critical for the development of anxiolytic and antidepressant medications .
3. Antimicrobial Activity
The antimicrobial properties of pyridazine derivatives are also noteworthy. Compounds similar to 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Research
In a study published in Molecular Pharmacology, researchers synthesized a series of pyridazine derivatives and evaluated their anticancer effects on human breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics. This suggests a potential role for this compound in developing new cancer therapies .
Case Study 2: Neurological Applications
A clinical trial investigated the effects of a piperazine-based compound on patients with generalized anxiety disorder. The trial demonstrated that patients receiving the treatment reported significant reductions in anxiety symptoms compared to the placebo group, highlighting the therapeutic potential of similar compounds in psychiatric medicine .
Mechanism of Action
The mechanism of action of 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structural Differences : Replaces the 4-cyclohexanecarbonylpiperazine group with a piperidine ring. Piperidine lacks the carbonyl and cyclohexane substituents, reducing steric bulk and lipophilicity .
- Conformational Analysis : The piperidine ring adopts a chair conformation, with a dihedral angle of 10.36° between pyridazine and pyrazole planes, similar to the target compound .
- Synthetic Route : Prepared via nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with piperidine under reflux .
- Pharmacological Implications : Reduced lipophilicity may limit bioavailability compared to the target compound .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structural Differences: Substitutes the piperazine moiety with an aniline group.
- Crystallography : Exhibits planar geometry with intramolecular C–H⋯N hydrogen bonding and π–π stacking (3.6859 Å) between pyridazine and pyrazole rings .
- Functional Impact : The aniline group may enhance aromatic interactions but reduce solubility compared to the cyclohexanecarbonylpiperazine group in the target compound .
3-(4-(Thiophene-2-carbonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-1H-pyrazol-1-yl)pyridazine
- Structural Differences: Features a cyclopropyl group on pyridazine and ethoxy/fluorophenoxy substituents on pyrazole. The cyclopropyl group enhances metabolic stability, while ethoxy/fluorophenoxy groups modulate steric and electronic profiles .
- Synthesis : Prepared via nucleophilic aromatic substitution using 3-chloro-6-cyclopropylpyridazine and functionalized pyrazoles under high-temperature conditions .
- Comparative Activity: Ethoxy/fluorophenoxy groups may improve target selectivity in kinase inhibition compared to the bulkier cyclohexanecarbonyl group .
Tabulated Comparison of Key Properties
*Predicted LogP values using fragment-based methods.
Research Findings and Implications
- Target Compound Advantages : The cyclohexanecarbonylpiperazine group balances lipophilicity and hydrogen-bonding capacity, making it suitable for CNS-targeted therapies .
- Emerging Trends: Thiophene and fluorophenoxy substituents are being explored to fine-tune electronic and steric properties for kinase inhibitors .
Biological Activity
3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Antitumor Activity
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. A study evaluating similar compounds found that they inhibited the proliferation of various cancer cell lines, suggesting potential as chemotherapeutic agents .
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal activities have also been investigated. In vitro studies demonstrated that it possesses moderate to strong inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Similarly, antifungal assays revealed effectiveness against common fungal pathogens .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antibacterial | Inhibition against Gram-positive/negative bacteria | |
| Antifungal | Effective against fungal pathogens |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 (antitumor) | Antitumor |
| 3-(substituted piperazine derivative) | 15 (antibacterial) | Antibacterial |
| 6-(pyrazole derivative) | 12 (antifungal) | Antifungal |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study explored the antitumor efficacy of the compound in mouse models. The results indicated a significant reduction in tumor size after treatment with the compound compared to control groups. Histological examinations revealed decreased cell proliferation markers in treated tumors, supporting its potential as an anticancer agent.
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The results showed that the compound exhibited broad-spectrum activity, particularly against resistant strains, highlighting its potential for development into new antimicrobial therapies.
Research Findings
The synthesis of this compound has been achieved through various methods, leading to compounds with enhanced biological profiles. Structure-activity relationship studies have identified key modifications that improve potency and selectivity for specific biological targets .
Q & A
Q. What are the common synthetic routes for synthesizing 3-(4-cyclohexanecarbonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and what key reaction conditions influence yield?
Synthesis of this compound typically involves sequential nucleophilic substitution and coupling reactions. For example, a chloropyridazine intermediate (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, as in ) reacts with a cyclohexanecarbonyl-substituted piperazine derivative. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to achieve yields of 70–85% .
- Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to chloropyridazine minimizes side products .
Purification via silica gel column chromatography (e.g., ethyl acetate/cyclohexane gradients) is standard .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- NMR : 1H NMR identifies pyridazine (δ 7.5–8.5 ppm) and pyrazole (δ 7.2–7.6 ppm) protons, with cyclohexanecarbonyl resonances at δ 1.2–2.5 ppm (cyclohexyl CH2) and δ 170–175 ppm (13C carbonyl) .
- X-ray crystallography : and demonstrate that pyridazine derivatives crystallize in monoclinic systems (e.g., space group P21/c), with bond lengths and angles confirming planar heterocyclic cores .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis to improve yield and purity?
Using Response Surface Methodology (RSM) ( ):
- Variables : Temperature (70–110°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0–5 mol%).
- Outputs : Yield, purity (HPLC), and reaction time.
- Example : A central composite design identified optimal conditions for a related pyridazine derivative as 90°C in DMF with 3 mol% CuI, achieving 88% yield . Contour plots can visualize interactions between variables.
Q. What computational strategies predict the compound’s biological targets, and how can contradictions in in vitro assay data be resolved?
- Molecular docking : Use AutoDock Vina to screen against targets like kinase or GPCR databases (e.g., PDB). The pyridazine core may bind ATP pockets via π-π stacking, while the piperazine moiety enhances solubility .
- Resolving contradictions :
- Stability testing : HPLC monitoring () detects degradation under assay conditions (e.g., pH 7.4 buffer).
- Orthogonal assays : Compare enzymatic inhibition (IC50) with cell-based viability assays (e.g., MTT) to rule off-target effects.
- Metabolite screening : LC-MS identifies active metabolites that may explain discrepancies (e.g., N-oxide formation) .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further functionalization?
- Steric effects : Bulkier cyclohexanecarbonyl groups reduce nucleophilic substitution rates at the pyridazine C-3 position. shows that tert-butyl groups in similar compounds decrease reaction rates by 40% compared to methyl substituents.
- Electronic effects : Electron-withdrawing groups (e.g., pyrazole) activate the pyridazine ring for electrophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) predict regioselectivity at the C-5 position .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Case study : If anti-bacterial activity is observed in disk diffusion but not in broth microdilution:
- Solubility check : Use dynamic light scattering (DLS) to confirm compound aggregation in aqueous media.
- Membrane permeability : Perform logP measurements (e.g., shake-flask method) to assess cellular uptake .
- Positive controls : Validate assay conditions with known inhibitors (e.g., ciprofloxacin) .
Methodological Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
